2-Chloro-N-cyclopropyl-3-iodobenzamide
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Overview
Description
2-Chloro-N-cyclopropyl-3-iodobenzamide is an organic compound with the molecular formula C10H9ClINO It is characterized by the presence of a chloro group, a cyclopropyl group, and an iodo group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and cyclopropylamine.
Formation of Benzamide Core: The reaction between 2-chlorobenzoyl chloride and cyclopropylamine forms the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can be involved in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or iodo groups.
Scientific Research Applications
2-Chloro-N-cyclopropyl-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-3-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The cyclopropyl group may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-cyclopropyl-2-iodobenzamide: Similar structure but with different positions of the chloro and iodo groups.
2-Chloro-N-cyclopropyl-4-iodobenzamide: Another positional isomer with the iodo group at the 4-position.
Uniqueness
2-Chloro-N-cyclopropyl-3-iodobenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C10H9ClINO |
---|---|
Molecular Weight |
321.54 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-3-iodobenzamide |
InChI |
InChI=1S/C10H9ClINO/c11-9-7(2-1-3-8(9)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
SCPZLCXCVDNOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)I)Cl |
Origin of Product |
United States |
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